molecular formula C5H13BO2 B14753422 Dimethyl propylboronate CAS No. 2938-87-6

Dimethyl propylboronate

Cat. No.: B14753422
CAS No.: 2938-87-6
M. Wt: 115.97 g/mol
InChI Key: ZCYDUMUZARXRBY-UHFFFAOYSA-N
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Description

Dimethyl propylboronate is an organoboron compound that has garnered attention in various fields of chemistry due to its unique properties and reactivity. As a boronic ester, it is characterized by the presence of a boron atom bonded to two methoxy groups and a propyl group. This compound is particularly significant in organic synthesis and has applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl propylboronate can be synthesized through several methods. One common approach involves the reaction of propylboronic acid with methanol in the presence of a dehydrating agent. The reaction typically proceeds under mild conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. The final product is usually obtained through a series of purification steps, including distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions: Dimethyl propylboronate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: It can be reduced to form boranes.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Boronic acids or borates.

    Reduction: Boranes.

    Substitution: Various substituted boronates depending on the nucleophile used.

Scientific Research Applications

Dimethyl propylboronate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl propylboronate exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling reactions, the boron atom facilitates the transfer of organic groups to palladium catalysts, enabling the formation of carbon-carbon bonds . The compound’s reactivity is influenced by the electronic and steric properties of the substituents attached to the boron atom.

Comparison with Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Ethylboronic acid

Comparison: Dimethyl propylboronate is unique due to its specific combination of methoxy and propyl groups, which confer distinct reactivity and stability compared to other boronic esters. For example, phenylboronic acid is more commonly used in Suzuki-Miyaura coupling reactions, but this compound offers advantages in terms of solubility and ease of handling.

Properties

CAS No.

2938-87-6

Molecular Formula

C5H13BO2

Molecular Weight

115.97 g/mol

IUPAC Name

dimethoxy(propyl)borane

InChI

InChI=1S/C5H13BO2/c1-4-5-6(7-2)8-3/h4-5H2,1-3H3

InChI Key

ZCYDUMUZARXRBY-UHFFFAOYSA-N

Canonical SMILES

B(CCC)(OC)OC

Origin of Product

United States

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